molecular formula C10H10N4O2S B073014 3-[(1-Phenyl-1H-tetrazol-5-yl)thio]propanoic acid CAS No. 1437-67-8

3-[(1-Phenyl-1H-tetrazol-5-yl)thio]propanoic acid

Cat. No.: B073014
CAS No.: 1437-67-8
M. Wt: 250.28 g/mol
InChI Key: OQHPRPRMWXDVOV-UHFFFAOYSA-N
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Scientific Research Applications

3-[(1-Phenyl-1H-tetrazol-5-yl)thio]propanoic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: Employed in proteomics research to study protein interactions and functions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Future Directions

The future directions of research involving 3-[(1-Phenyl-1H-tetrazol-5-yl)thio]propanoic acid are not explicitly mentioned in the search results. Given its use in proteomics research , it may continue to be utilized in the study of proteins and their functions.

Preparation Methods

The synthesis of 3-[(1-Phenyl-1H-tetrazol-5-yl)thio]propanoic acid typically involves the following steps:

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

3-[(1-Phenyl-1H-tetrazol-5-yl)thio]propanoic acid undergoes various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The tetrazole ring can be reduced under catalytic hydrogenation conditions to yield the corresponding amine.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common reagents and conditions used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Catalytic hydrogenation using palladium on carbon.

    Substitution reagents: Nitric acid for nitration, halogens for halogenation.

Major products formed from these reactions include sulfoxides, sulfones, amines, and substituted phenyl derivatives.

Comparison with Similar Compounds

Similar compounds to 3-[(1-Phenyl-1H-tetrazol-5-yl)thio]propanoic acid include:

    4-(1H-tetrazol-5-yl)benzoic acid: Contains a tetrazole ring and a carboxylic acid group but lacks the thioether linkage.

    1,3,5-tris(1H-tetrazol-5-yl)benzene: Features multiple tetrazole rings attached to a benzene core, providing a different structural framework.

    5-(1H-tetrazol-5-yl)thiophene-2-carboxylic acid: Combines a tetrazole ring with a thiophene ring and a carboxylic acid group.

The uniqueness of this compound lies in its combination of a tetrazole ring, a thioether linkage, and a propanoic acid moiety, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

3-(1-phenyltetrazol-5-yl)sulfanylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4O2S/c15-9(16)6-7-17-10-11-12-13-14(10)8-4-2-1-3-5-8/h1-5H,6-7H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQHPRPRMWXDVOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=NN=N2)SCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70349473
Record name 3-[(1-Phenyl-1H-tetrazol-5-yl)sulfanyl]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70349473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1437-67-8
Record name 3-[(1-Phenyl-1H-tetrazol-5-yl)sulfanyl]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70349473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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